N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide
Description
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[4,5-b]pyridine core substituted with a bromine atom at the 5-position. Its molecular formula is C₁₃H₈BrN₃OS, with a molecular weight of 330.19 g/mol. Thiazolo-pyridine derivatives are widely studied for their pharmacological properties, including kinase inhibition, antiparasitic activity, and anticancer effects . The bromine substituent enhances lipophilicity and may improve target binding via halogen interactions in enzyme active sites.
Properties
Molecular Formula |
C13H8BrN3OS |
|---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18) |
InChI Key |
SJHOATIIBZOERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: This compound has shown promise in the development of anti-inflammatory and antitumor drugs.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with various molecular targets. It has been reported to act as a histamine H3 receptor antagonist, which suggests its potential use in treating conditions related to histamine regulation . The compound’s structure allows it to interact with a wide range of receptor targets, enhancing its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.
Heterocyclic Core Modifications
Key Observations :
- Thiazolo vs.
- Bromine Substitution: The 5-bromo group in the target compound increases molecular weight and lipophilicity (clogP ~2.8 estimated) compared to non-brominated analogs like N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide (clogP ~1.9), which may improve membrane permeability .
Pharmacophore and QSAR Insights
- QSAR Models: Genetic algorithm-multilinear regression (GA-MLR) models for pyridyl benzamides highlight the importance of topological polar surface area (TPSA), logP, and halogen presence in human African trypanosomiasis (HAT) activity .
- Pharmacophore Features : Consensus models from identify hydrogen-bond acceptors (benzamide carbonyl) and aromatic/hydrophobic regions (thiazolo-pyridine) as critical for activity. The bromine may occupy a hydrophobic subpocket, enhancing affinity.
Analysis :
- The thiazolo-pyridine scaffold in the target compound shares structural motifs with 15-LOX inhibitors (e.g., thiadiazol-2-yl benzamides in ), but its bromine substitution may confer distinct selectivity.
- Compared to KFase inhibitors (), the target compound’s larger halogen and heterocycle could reduce binding entropy penalties, improving affinity.
Biological Activity
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8BrN3OS
- Molecular Weight : 334.19 g/mol
- CAS Number : 588730-01-2
The compound features a thiazolo[4,5-b]pyridine moiety, which is known for its diverse pharmacological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
This compound primarily targets the Phosphoinositide 3-Kinase (PI3K) pathway, which is crucial in regulating various cellular functions such as growth, proliferation, and survival. The inhibition of PI3K can lead to:
- Decreased Cell Proliferation : By inhibiting PI3K activity, the compound can reduce the proliferation of cancer cells, particularly those with overactive PI3K signaling.
- Induction of Apoptosis : The disruption of signaling pathways can trigger programmed cell death in malignant cells.
Antitumor Activity
Research has highlighted the antitumor potential of this compound through various in vitro studies. It has shown significant inhibitory effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 2.12 ± 0.21 | High antitumor activity |
| HCC827 | 5.13 ± 0.97 | Moderate activity |
| NCI-H358 | 0.85 ± 0.05 | High activity |
These findings suggest that the compound may be effective against lung cancer cells and warrants further investigation for therapeutic applications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In studies involving Gram-positive and Gram-negative bacteria, it exhibited notable activity:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
Such properties indicate its potential use as an antimicrobial agent in clinical settings.
Case Studies
-
Inhibition of PI3K in Cancer Models :
- In a study focused on JAK2 mutations in myeloproliferative neoplasms, related compounds were shown to inhibit PI3K signaling effectively, leading to reduced tumor growth in murine models . While this study did not focus solely on this compound, it highlights the relevance of targeting PI3K in cancer therapy.
- Structure-Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
